molecular formula C10H16O B14148737 4,4-Dimethylocta-6,7-dien-2-one CAS No. 88726-44-7

4,4-Dimethylocta-6,7-dien-2-one

Cat. No.: B14148737
CAS No.: 88726-44-7
M. Wt: 152.23 g/mol
InChI Key: JGANJEOICPWGIB-UHFFFAOYSA-N
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Description

4,4-Dimethylocta-6,7-dien-2-one is a chemical compound with the molecular formula C10H16O It is characterized by the presence of two double bonds and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylocta-6,7-dien-2-one can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyl-1,5-heptadiene with an appropriate oxidizing agent to introduce the ketone functionality. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent output. The process might include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylocta-6,7-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bonds in the compound can participate in electrophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or hydrogen chloride (HCl) can be used for electrophilic addition reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4,4-Dimethylocta-6,7-dien-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its unique aroma profile.

Mechanism of Action

The mechanism of action of 4,4-Dimethylocta-6,7-dien-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes.

Comparison with Similar Compounds

    5,7-Octadien-4-one, 2,6-dimethyl- (Z)-: This compound shares a similar structure but differs in the position of the double bonds.

    3,7-Dimethylocta-2,6-dien-1-yl tetradecanoate: Another structurally related compound with different functional groups.

Uniqueness: 4,4-Dimethylocta-6,7-dien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone group

Properties

CAS No.

88726-44-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-5-6-7-10(3,4)8-9(2)11/h6H,1,7-8H2,2-4H3

InChI Key

JGANJEOICPWGIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)CC=C=C

Origin of Product

United States

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